4-chloro-N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-nitrobenzamide
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Overview
Description
The compound “4-chloro-N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-nitrobenzamide” is a complex organic molecule. It contains a pyrido[1,2-a]pyrimidin ring which is a type of bicyclic system containing two nitrogen atoms . The compound also has a nitrobenzamide group and a chloro group attached to it.
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups and a bicyclic system. The pyrido[1,2-a]pyrimidin ring would contribute significantly to the structure .Scientific Research Applications
Reductive Chemistry and Cytotoxicity
One study explores the reductive chemistry of a bioreductive drug, illustrating its selective toxicity for hypoxic cells due to oxygen-inhibited enzymatic reduction. This compound's reduction leads to cytotoxic derivatives, shedding light on its potential application in developing targeted cancer therapies (Palmer et al., 1995).
Crystal Engineering
In crystal engineering, compounds with similar structures are utilized to understand molecular tapes mediated via hydrogen bonds and halogen bonds. This research contributes to the design of crystals with predictable and desirable properties for various applications, including pharmaceuticals and materials science (Saha et al., 2005).
Antibiotic Agent Studies
Another application is in the study of the solvates and salts of antibacterial agents, where molecular complexes with various bases are investigated. These studies offer insights into the formation of new solid forms of active pharmaceutical ingredients (APIs), potentially leading to improved drug formulations (Vangala et al., 2013).
Antiproliferative Activity and Molecular Docking
Research on compounds such as N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide emphasizes their antiproliferative activity against cancer cell lines. Molecular docking studies further reveal the potential mechanisms of action, suggesting applications in cancer therapy (Huang et al., 2020).
Supramolecular Chemistry
The study of ureidopyrimidones demonstrates their strong dimerization capabilities via quadruple hydrogen bonding. This property is crucial for developing supramolecular assemblies, which have applications ranging from nanotechnology to drug delivery systems (Beijer et al., 1998).
Lewis Acid Stabilization
Research into the stabilization of secondary amide conformations using pentafluorophenyl as a Lewis acid showcases the manipulation of molecular structures for desired chemical properties. Such studies have implications for drug design and synthetic chemistry (Forbes et al., 2001).
Future Directions
Properties
IUPAC Name |
4-chloro-N-(2,8-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4O4/c1-9-5-6-21-14(7-9)19-10(2)15(17(21)24)20-16(23)11-3-4-12(18)13(8-11)22(25)26/h3-8H,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVXROSMHMVUHRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C(=O)N2C=C1)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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